N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclopropane carboxamide group attached to a thiolan ring, which is further substituted with a hydroxyethoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolan Ring: The thiolan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethoxy halide reacts with the thiolan ring.
Attachment of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group through the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the thiolan ring and hydroxyethoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamide
- N-[[3-(2-hydroxyethoxy)-3-thiolanyl]methyl]-2-thiophenecarboxamide
Uniqueness
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the cyclopropane carboxamide group, in particular, differentiates it from other similar compounds and may contribute to its specific biological activities and industrial uses.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c13-4-5-15-11(3-6-16-8-11)7-12-10(14)9-1-2-9/h9,13H,1-8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVLQVXZRLCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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